4-(3-Phenylpropoxy)aniline
Overview
Description
4-(3-Phenylpropoxy)aniline is a unique chemical compound provided to early discovery researchers . It has a linear formula of C15H17NO .
Molecular Structure Analysis
The InChI code for 4-(3-Phenylpropoxy)aniline is 1S/C15H17NO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12,16H2 . The structural properties and molecular interactions of compounds related to 4-(3-Phenylpropoxy)aniline have been the focus of several studies.Physical And Chemical Properties Analysis
4-(3-Phenylpropoxy)aniline has a molecular weight of 227.31 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Metabolism Studies
4-(3-Phenylpropoxy)aniline is studied for its role in the synthesis and metabolism of various compounds. One study describes the synthesis and characterization of metabolites of diclofenac, where compounds similar to 4-(3-Phenylpropoxy)aniline are used in the synthesis processes (Kenny et al., 2004).
Structural Analysis and Molecular Properties
The structural properties and molecular interactions of compounds related to 4-(3-Phenylpropoxy)aniline are the focus of several studies. Liu et al. (2002) examined the crystal structure of a chalcone derivative, highlighting the planarity influenced by substituent groups, which can be relevant for understanding the properties of 4-(3-Phenylpropoxy)aniline derivatives (Liu et al., 2002).
Corrosion Inhibition
Research by Daoud et al. (2014) explores the use of aniline derivatives as corrosion inhibitors. The study investigates the efficacy of such compounds in protecting metals against corrosion in acidic environments, which could extend to 4-(3-Phenylpropoxy)aniline related compounds (Daoud et al., 2014).
Polymer Synthesis and Electrochromic Materials
Compounds with structural similarities to 4-(3-Phenylpropoxy)aniline are used in the synthesis of electrochromic materials. Li et al. (2017) synthesized novel donor–acceptor systems incorporating aniline derivatives, which show potential for applications in near-infrared electrochromic devices (Li et al., 2017).
Catalytic Oxidation Studies
Aniline compounds are also studied for their catalytic properties. Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of aniline compounds, indicating potential applications in environmental remediation and industrial processes (Zhang et al., 2009).
Fluorescence and Electroluminescence Studies
The fluorescence properties of aniline derivatives, such as those structurally related to 4-(3-Phenylpropoxy)aniline, are explored for their potential in creating fluorescent materials. Doi et al. (2003) discuss a class of emitting amorphous molecular materials incorporating aniline derivatives for electroluminescence applications, which could be relevant for 4-(3-Phenylpropoxy)aniline derivatives (Doi et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-(3-phenylpropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJRINTKADTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205820 | |
Record name | Aniline, p-(3-phenylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropoxy)aniline | |
CAS RN |
57181-86-9 | |
Record name | Aniline, p-(3-phenylpropoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057181869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, p-(3-phenylpropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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